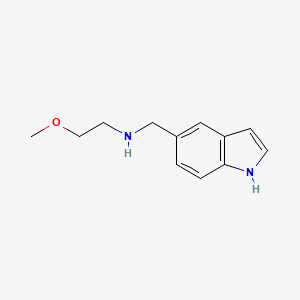

N-(1H-indol-5-ylmethyl)-2-methoxyethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1H-indol-5-ylmethyl)-2-methoxyethanamine is a chemical compound that is structurally related to indole derivatives. Indole derivatives are known for their presence in natural products and potential pharmacological activities. The compound is likely to be an intermediate or a product in synthetic organic chemistry, particularly in the synthesis of substances with potential pharmacological properties.

Synthesis Analysis

The synthesis of related indole derivatives has been demonstrated in the literature. For instance, a new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by deprotecting phthalimide and acetyl groups simultaneously . This method could potentially be adapted for the synthesis of N-(1H-indol-5-ylmethyl)-2-methoxyethanamine by introducing a methoxyethanamine group at the appropriate step in the synthetic route.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1H-indol-5-ylmethyl)-2-methoxyethanamine has been established using various analytical techniques such as high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . These techniques would be essential in confirming the structure of N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, ensuring that the desired compound has been synthesized correctly.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, the indolyl anion of Nb-methoxycarbonyltryptamine reacted with 2-chloro-2-methyl-3-butyne to give several products, including pyrrolo[2,3-b]indole and tryptamine derivatives . This indicates that indole compounds can participate in reactions involving prenylation and acid-catalyzed rearrangements. Such reactions could be relevant for further functionalization of N-(1H-indol-5-ylmethyl)-2-methoxyethanamine.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(1H-indol-5-ylmethyl)-2-methoxyethanamine are not detailed in the provided papers, related compounds' properties can be inferred. Indole derivatives typically exhibit properties that are influenced by their aromaticity, substituents, and functional groups. These properties include solubility, melting points, and reactivity, which are crucial for their application in pharmaceutical synthesis and other chemical industries .

科学的研究の応用

Analytical Characterization and Potential Cannabinoid Receptor Activity

Researchers have identified novel compounds, including derivatives of indoles, with potential cannabinoid receptor activity. These compounds were seized by German custom authorities and characterized through mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data, indicating their potential for scientific research in understanding cannabinoid receptor interactions and the design of new therapeutic agents (Westphal et al., 2015).

Metabolism and Pharmacokinetics

The metabolism of psychoactive indolealkylamines, including 5-methoxy-N,N-dimethyltryptamine, a compound structurally related to N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, has been studied to understand their pharmacokinetic profiles. Such studies provide insights into their rapid uptake, clearance, and the enzymatic pathways involved in their metabolism, which is crucial for assessing their therapeutic potential and safety profile (Sitaram et al., 1987).

Psychoactive Properties and Analytical Profiles

Research into psychoactive arylcyclohexylamines, which share a structural motif with N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, has led to the development of analytical methods for their detection and quantification in biological matrices. These methods facilitate the study of their pharmacological properties, toxicology, and potential therapeutic uses (De Paoli et al., 2013).

Antioxidant Properties and Plant Physiology

Melatonin, an indoleamine structurally related to N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, has been shown to exhibit antioxidant properties and play a role in plant physiology. Studies have demonstrated melatonin's protective effects against chlorophyll degradation during senescence in barley leaves, suggesting its potential as a growth-promoting compound in agriculture and its role in mitigating oxidative stress (Arnao & Hernández-Ruiz, 2009).

Corrosion Inhibition

Research on 3-amino alkylated indoles, which are structurally similar to N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, has revealed their potential as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the versatility of indole derivatives in industrial applications beyond their biological and pharmacological roles (Verma et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with an indole structure often interact with various proteins in the body. For example, many drugs with an indole ring structure are known to interact with G protein-coupled receptors (GPCRs), which are involved in transmitting signals from outside the cell to its interior .

Mode of Action

The interaction between “N-(1H-indol-5-ylmethyl)-2-methoxyethanamine” and its targets would depend on the specific chemical properties of the compound and the target. The indole ring could form pi-stacking interactions with aromatic amino acids in the target protein, while the methoxyethanamine group could form hydrogen bonds with polar amino acids .

Biochemical Pathways

The affected pathways would depend on the specific targets of “N-(1H-indol-5-ylmethyl)-2-methoxyethanamine”. If it interacts with GPCRs, it could affect a wide range of signaling pathways, including those involved in inflammation, neurotransmission, and cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(1H-indol-5-ylmethyl)-2-methoxyethanamine” would depend on its chemical structure. The presence of the methoxy group could potentially increase its lipophilicity, which might enhance its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of “N-(1H-indol-5-ylmethyl)-2-methoxyethanamine” would depend on its specific targets and the pathways they are involved in. If it acts as an agonist or antagonist at a GPCR, it could upregulate or downregulate the signaling pathway controlled by that receptor .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “N-(1H-indol-5-ylmethyl)-2-methoxyethanamine”. For example, changes in pH could affect the compound’s ionization state and therefore its interaction with its targets .

特性

IUPAC Name |

N-(1H-indol-5-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12/h2-5,8,13-14H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOLSCWDSUFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC2=C(C=C1)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)